molecular formula C10H10N4OS B14908863 2-((1-Methyl-1h-tetrazol-5-yl)thio)-1-phenylethan-1-one

2-((1-Methyl-1h-tetrazol-5-yl)thio)-1-phenylethan-1-one

Cat. No.: B14908863
M. Wt: 234.28 g/mol
InChI Key: BZVNFBUUAVQRLW-UHFFFAOYSA-N
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Description

2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one is an organic compound that belongs to the class of thioethers This compound is characterized by the presence of a tetrazole ring, a phenyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 2-bromo-1-phenylethan-1-one under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: HNO3, Br2

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful probe in biochemical studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetrazole and phenyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The thioether linkage may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-Methyl-1H-tetrazol-5-yl)thio)ethanamine hydrochloride
  • (1-Methyl-1H-tetrazol-5-yl)thioacetic acid
  • 2-((1-Methyl-1H-tetrazol-5-yl)thio)acetamide

Uniqueness

2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one is unique due to the presence of both a tetrazole ring and a phenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-1-phenylethanone

InChI

InChI=1S/C10H10N4OS/c1-14-10(11-12-13-14)16-7-9(15)8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

BZVNFBUUAVQRLW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC(=O)C2=CC=CC=C2

Origin of Product

United States

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